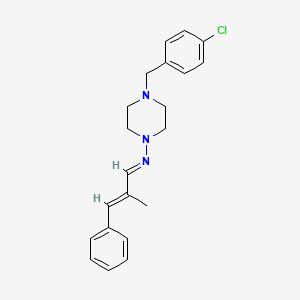

4-(4-chlorobenzyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives involves various chemical reactions, often starting from basic piperazine structures and incorporating different substituents to achieve desired properties. For example, derivatives have been synthesized by reactions involving bromophenylmethyl chlorides and hydroxyethylpiperazines or through nucleophilic substitution reactions followed by optimization of technological parameters such as reaction time, temperature, and reagent ratios (Wang Jin-peng, 2013) (Dong Chuan-min, 2014).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives, including those closely related to 4-(4-chlorobenzyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, reveals insights into their conformation and intermolecular interactions. Studies have shown that these molecules may adopt similar molecular conformations, with variations in their intermolecular interactions based on different substituents (Ninganayaka Mahesha et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of piperazine compounds can vary significantly based on their structure. Reactions may include nucleophilic substitution, reduction, and fluorination, leading to compounds with varying biological activities. For instance, some synthesized compounds have been evaluated for antimicrobial activities, showing differing levels of efficacy (V. Mishra & T. Chundawat, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, of piperazine derivatives can be determined through experimental studies. These properties are influenced by the molecular structure and substituents present in the compound. However, specific data on the physical properties of 4-(4-chlorobenzyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine is not detailed in the provided studies but are typically analyzed using techniques such as NMR, X-ray crystallography, and IR spectroscopy.

Chemical Properties Analysis

The chemical properties of piperazine derivatives include their reactivity with various chemical agents, stability under different conditions, and pH-dependent solubility. While the specific chemical properties of 4-(4-chlorobenzyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine are not directly documented, related compounds exhibit a range of activities based on their chemical structure, indicating that such properties can be crucial for their chemical and pharmacological behavior (R. Romagnoli et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Piperazine derivatives, including those similar in structure to 4-(4-chlorobenzyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, have been extensively studied for their synthetic routes and chemical properties. For instance, novel triazole derivatives, including those with piperazine substituents, have been synthesized and evaluated for their antimicrobial activities, showing potential as antimicrobial agents due to their good or moderate activities against test microorganisms (Bektaş et al., 2010). Similarly, derivatives of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes were synthesized and found to be potent allosteric enhancers of the A1 adenosine receptor, indicating a significant influence of the substituents on the phenyl ring tethered to the piperazine on their biological activity (Romagnoli et al., 2008).

Antimicrobial and Antitumor Activities

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety have been synthesized and investigated for their potential anticancer activities, particularly against breast cancer cells, showing that some compounds possess promising antiproliferative agents, comparing favorably with cisplatin (Yurttaş et al., 2014). This highlights the therapeutic potential of piperazine derivatives in oncology.

Luminescent Materials

Piperazine-substituted naphthalimide compounds have been synthesized and studied for their luminescent properties and photo-induced electron transfer, demonstrating their applicability in materials science. The fluorescence quantum yields and photophysical properties suggest their potential use as pH probes and in optoelectronic devices (Gan et al., 2003).

Pharmacological Applications

Piperazine derivatives have also been evaluated for their pharmacological applications, including as receptor antagonists. Preparation and evaluation of piperazine derivatives as 5-HT7 receptor antagonists have shown that certain compounds exhibit significant activity, highlighting their potential in the treatment of disorders related to the serotonin system (Yoon et al., 2008).

Propiedades

IUPAC Name |

(E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3/c1-18(15-19-5-3-2-4-6-19)16-23-25-13-11-24(12-14-25)17-20-7-9-21(22)10-8-20/h2-10,15-16H,11-14,17H2,1H3/b18-15+,23-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJYYUIAIQGBKY-WINQIOIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorobenzyl)-N-(2-methyl-3-phenyl-2-propenylidene)-1-piperazinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5588128.png)

![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588138.png)

![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)

![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5588168.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)

![4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)

![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)

![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5588209.png)

![N-ethyl-3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5588223.png)